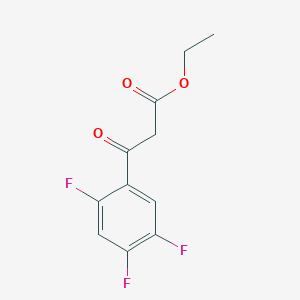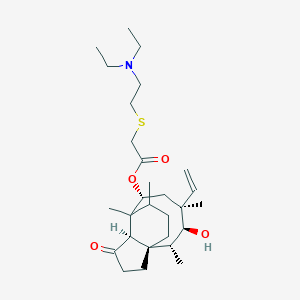
Tiamulina
Descripción general
Descripción
La tiamulina es un fármaco antibiótico pleuromutilínico utilizado principalmente en medicina veterinaria, particularmente para cerdos y aves de corral. Es un antimicrobiano diterpénico con una estructura química pleuromutilínica similar a la de la valnemulina . La this compound es efectiva contra una gama de bacterias Gram-positivas y micoplasmas .
Mecanismo De Acción
La tiamulina ejerce sus efectos inhibiendo la síntesis de proteínas microbianas. Se une al centro peptidil transferasa ribosómico, evitando el posicionamiento correcto del ARN de transferencia y la posterior producción de proteínas específicas . Este mecanismo es altamente eficaz contra bacterias Gram-positivas y micoplasmas .
Aplicaciones Científicas De Investigación
La tiamulina tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Tiamulin exhibits antimicrobial activity against Gram-positive bacteria, anaerobic bacteria, and mycoplasma . It achieves this by binding to the peptidyl transferase center of the 50S ribosomal subunit, inhibiting protein synthesis .
Cellular Effects
Tiamulin’s inhibition of protein synthesis has profound effects on cellular function. It prevents the production of essential proteins, leading to a halt in cellular processes. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tiamulin exerts its effects at the molecular level through its interaction with the 50S ribosomal subunit . This binding interaction inhibits the function of the ribosome, preventing the synthesis of proteins and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Tiamulin have been studied over time in laboratory settings. For example, Py-mulin, a new pleuromutilin derivative with potent antibacterial activities in vitro and in vivo, has been evaluated for acute and subacute oral toxicity . The LD50 values in acute oral toxicity were 2973 mg/kg (female mice) and 3891 mg/kg (male mice) .
Dosage Effects in Animal Models
In animal models, the effects of Tiamulin vary with different dosages. In a subacute toxicity study, 50 mg/kg Py-mulin did not induce any abnormality in body weight, food consumption, clinical sign, hematology, clinical chemistry, organ weight, and histopathology in all of the treatment groups . High doses of Py-mulin (100 and 300 mg/kg) displayed slightly hepatotoxicity to female rats .
Metabolic Pathways
Tiamulin is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La tiamulina se sintetiza mediante un proceso de semi-fermentación seguido de síntesis química. El paso inicial implica la fermentación del hongo Clitopilus scyphoides para producir pleuromutilina. Esto es seguido por hidrogenación y formación de fumarato para producir this compound .
Métodos de Producción Industrial
En entornos industriales, la this compound se prepara a menudo como fumarato de this compound. La preparación implica calentar ingredientes menores a temperaturas entre 55-80°C, seguido de cizallamiento y agitación para obtener un licor mixto. Esta mezcla se pulveriza luego para condensar y granular, lo que da como resultado un fumarato de this compound homogéneo .
Análisis De Reacciones Químicas
Tipos de Reacciones
La tiamulina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo temperaturas y condiciones de pH controladas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que retienen las propiedades antimicrobianas de la this compound. Estos metabolitos se estudian a menudo por su eficacia y seguridad en aplicaciones veterinarias .
Comparación Con Compuestos Similares
Compuestos Similares
Valnemulina: Otro antibiótico pleuromutilínico con una estructura química y un espectro antimicrobiano similares.
Lefamulina: Un derivado de pleuromutilina utilizado en medicina humana para tratar infecciones bacterianas.
Retapamulina: Utilizado tópicamente para infecciones cutáneas y comparte un mecanismo de acción similar.
Unicidad de la Tiamulina
La this compound es única por su alta eficacia contra los micoplasmas y su uso específico en medicina veterinaria. Su proceso de producción semisintético también lo distingue de otros antibióticos pleuromutilínicos .
Propiedades
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAUHCOJAIIRQ-QGLSALSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046701 | |
| Record name | Tiamulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol | |
| Record name | TIAMULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome., Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds. | |
| Record name | TIAMULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Sticky, translucent yellowish mass | |
CAS No. |
55297-95-5 | |
| Record name | Tiamulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55297-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiamulin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiamulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiamulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38WZ4U54R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIAMULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/ | |
| Record name | TIAMULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tiamulin exert its antibacterial effect?
A1: Tiamulin hydrogen fumarate, a semisynthetic pleuromutilin antibiotic, disrupts bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, , ] This interaction prevents the formation of peptide bonds during the initiation phase of translation, effectively halting protein production and leading to bacteriostatic activity. [, , ]
Q2: Does tiamulin impact bacterial protein synthesis at any other stage?
A2: Tiamulin specifically targets the initiation phase of protein synthesis. Once elongation has commenced, tiamulin no longer interferes with peptide bond formation. [, ]
Q3: What is the chemical structure of tiamulin?
A3: Tiamulin is a complex organic molecule derived from pleuromutilin. Its core structure consists of a diterpene with three rings: cyclopentane, cyclohexane, and an eight-membered ring containing an ester bond. [] Further details on its chemical structure can be found in the provided research papers.
Q4: Is tiamulin compatible with all other veterinary drugs?
A4: Tiamulin exhibits significant interactions with certain ionophore anticoccidials, particularly monensin, narasin, and salinomycin. [] Simultaneous administration at therapeutic levels can lead to severe toxicity and even death in pigs and poultry. [] This interaction is dose-dependent, with lower tiamulin doses showing less severe effects. [] The interaction is thought to be due to tiamulin's preferential metabolism in the liver, leading to an accumulation of the ionophore and subsequent toxicity. []
Q5: Are there other drug compatibility issues with tiamulin?
A5: While tiamulin demonstrates enhanced activity when combined with tetracyclines, [] it exhibits milder interactions with maduramicin and semduramicin, potentially causing temporary growth depression. [] Tiamulin is considered compatible with lasalocid. []
A5: Tiamulin is not known to possess catalytic properties and is not typically employed for catalytic applications. Its primary function revolves around its antibiotic activity, specifically targeting bacterial protein synthesis.
Q6: Have molecular modeling studies been conducted on tiamulin?
A7: Yes, molecular modeling techniques have been employed to investigate the interaction between tiamulin and DNA. [] These studies revealed that tiamulin intercalates into the DNA helix, potentially contributing to its overall biological effects. []
Q7: What is the stability of tiamulin in different formulations?
A9: Tiamulin is often formulated as tiamulin hydrogen fumarate to increase its solubility in water. [, ] Various formulations, including powders, solutions, and injections, have been developed for different administration routes. [, , ]
Q8: Are there specific regulations regarding tiamulin usage due to safety concerns?
A10: While specific SHE regulations are not detailed in the provided excerpts, the use of tiamulin as a growth promoter in animal feed was restricted in the European Union in 2006 due to concerns about antimicrobial resistance. [] Currently, its use in feed is limited to medicated feedingstuffs, regulated by prescription and subject to strict manufacturing and usage monitoring. []
Q9: How is tiamulin absorbed and distributed in the body?
A11: Tiamulin is well-absorbed following oral administration in various species, including pigs, chickens, and ducks. [, , , ] It is widely distributed in tissues, with the highest concentrations typically found in the liver. [, ]
Q10: How is tiamulin metabolized and eliminated?
A12: Tiamulin is primarily metabolized in the liver. [, ] It is eliminated from the body mainly through bile and feces, with a smaller proportion excreted in urine. []
Q11: What factors can influence tiamulin pharmacokinetics?
A13: Factors such as administration route, dose, and feed concentration can impact tiamulin's pharmacokinetic parameters. [] For instance, higher tiamulin concentrations in medicated feed have been shown to enhance its bioavailability in piglets. []
Q12: What is the recommended withdrawal period for tiamulin in food-producing animals?
A14: Withdrawal periods vary depending on the species, administration route, and regulatory guidelines. In some cases, a 72-hour withdrawal period for meat and a zero-day withdrawal period for eggs have been established for tiamulin. [, ]
Q13: Has tiamulin been proven effective in treating infections in poultry?
A15: Yes, tiamulin has demonstrated efficacy in treating Mycoplasma gallisepticum infections in broiler chickens, both in vitro and in vivo. [, , ] Studies have shown that tiamulin effectively reduces clinical signs, mortality, airsacculitis lesions, and Mycoplasma gallisepticum re-isolation rates. [, , ]
Q14: Are there concerns about tiamulin resistance developing?
A17: While tiamulin resistance is relatively rare, it has been reported in some Brachyspira hyodysenteriae isolates. [, ] This underscores the importance of monitoring for resistance and using tiamulin responsibly.
Q15: Does tiamulin exhibit cross-resistance with other antibiotics?
A19: Cross-resistance between tiamulin and other antibiotics, such as tylosin and erythromycin, has been observed. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)




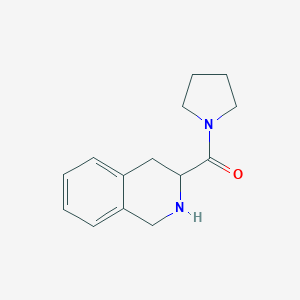
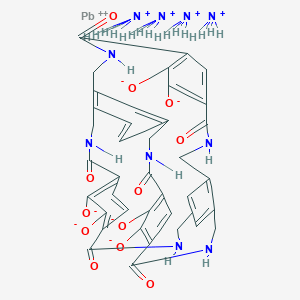
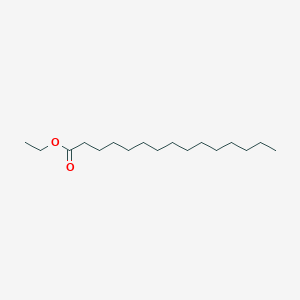
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
